molecular formula C24H18FN3O6 B12635438 C24H18FN3O6

C24H18FN3O6

Cat. No.: B12635438
M. Wt: 463.4 g/mol
InChI Key: LYPNGYSKAYHGLJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C24H18FN3O6 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique structural features and diverse applications, particularly in the realms of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H18FN3O6 typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of a fluorinated aromatic amine with a nitro-substituted aromatic aldehyde, followed by a series of reduction and esterification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

C24H18FN3O6: undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, ammonia, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

C24H18FN3O6: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which C24H18FN3O6 exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it is believed to interact with specific enzymes and receptors, leading to the inhibition of certain cellular processes. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis, while its anticancer effects could involve the inhibition of DNA replication or repair mechanisms.

Comparison with Similar Compounds

C24H18FN3O6: can be compared with other similar compounds, such as:

    C24H18N3O6: This compound lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.

    C24H18FN3O5: The absence of one oxygen atom can affect the compound’s reactivity and stability.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18FN3O6

Molecular Weight

463.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H18FN3O6/c1-33-19-7-2-4-14(12-19)21-20-22(34-27(21)17-5-3-6-18(13-17)28(31)32)24(30)26(23(20)29)16-10-8-15(25)9-11-16/h2-13,20-22H,1H3

InChI Key

LYPNGYSKAYHGLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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